molecular formula C18H17N3O3 B2410715 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide CAS No. 891115-73-4

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B2410715
CAS No.: 891115-73-4
M. Wt: 323.352
InChI Key: LUTRPKFBENAJQD-UHFFFAOYSA-N
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Description

N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is a synthetic small molecule featuring the privileged 1,3,4-oxadiazole scaffold, a structure renowned in medicinal chemistry for its diverse biological activities . This compound is of significant interest in anticancer research and development. The 1,3,4-oxadiazole core is a key pharmacophore known to contribute to cytotoxicity against malignant cells by enabling targeted interactions with various enzymes and proteins critical for cancer cell proliferation . Similar N-aryl-1,3,4-oxadiazol-2-amine analogues have demonstrated promising in vitro anticancer activity across a range of cell lines, including leukemia, melanoma, and cancers of the breast and colon . The molecular design of such compounds often aims to inhibit specific biological targets involved in cancer pathogenesis. Research indicates that 1,3,4-oxadiazole derivatives can act through mechanisms such as the inhibition of key enzymes like thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC), or by disrupting telomerase activity . These mechanisms can lead to the suppression of tumor growth and proliferation. This product is provided for research purposes to support the discovery and development of novel therapeutic agents. It is supplied with guaranteed high purity and quality. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-8-9-15(13(2)10-12)17-20-21-18(24-17)19-16(22)11-23-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTRPKFBENAJQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2,4-dimethylphenylhydrazine with phenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The phenoxyacetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols can react with the phenoxyacetamide group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced heterocycles.

Scientific Research Applications

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with receptors in the central nervous system, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethylphenyl)formamide
  • N-(2,4-Dimethylphenyl)-2,5-dimethylbenzamide
  • Acetamide, N-(2,5-dimethylphenyl)-

Uniqueness

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the oxadiazole moiety and, consequently, the associated reactivity and biological activity.

Biological Activity

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an oxadiazole ring and a phenoxyacetamide moiety. Its molecular formula is C19H20N2O3C_{19}H_{20}N_{2}O_{3} with a molecular weight of approximately 324.38 g/mol. The structural features contribute significantly to its biological activity.

Research indicates that this compound interacts with various biological targets. The oxadiazole ring is known for its ability to form hydrogen bonds and engage in π-π stacking interactions with proteins, which can enhance its binding affinity to specific targets within cells. This interaction may lead to the modulation of signaling pathways involved in cell proliferation and apoptosis.

Antitumor Activity

Several studies have highlighted the antitumor potential of this compound. For instance:

  • In vitro studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines were reported to be in the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antibacterial Activity

This compound also exhibits antibacterial properties:

  • Bacterial strains tested : It has been evaluated against Gram-positive and Gram-negative bacteria. The results indicated that the compound possesses moderate antibacterial activity, with minimum inhibitory concentrations (MIC) suggesting effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Study 1: Antitumor Efficacy

A study conducted by researchers focused on the synthesis and evaluation of various oxadiazole derivatives, including this compound. The findings revealed that this compound induced apoptosis in cancer cells through the activation of caspase pathways. The study utilized flow cytometry to assess cell viability and apoptosis rates .

Study 2: Antibacterial Properties

Another research project assessed the antibacterial efficacy of several oxadiazole derivatives against clinical isolates. This compound was among the most effective compounds tested. The study employed a disk diffusion method to evaluate activity against bacterial strains .

Data Table: Biological Activity Overview

Biological Activity Cell Line/Organism IC50/MIC Values Reference
AntitumorMCF-7 (Breast Cancer)12 µM
A549 (Lung Cancer)15 µM
AntibacterialStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

The synthesis typically involves cyclization of substituted hydrazides with phenoxyacetic acid derivatives under dehydrating conditions (e.g., POCl₃). Key steps include:

  • Cyclization : Optimize stoichiometry (1:1.2 molar ratio of hydrazide to acylating agent) and reaction time (6–8 hrs at 80–90°C) .
  • Purification : Use gradient column chromatography (silica gel, hexane:ethyl acetate 7:3) followed by recrystallization in ethanol to achieve >95% purity .
  • Troubleshooting : Monitor intermediate formation via TLC and address side products (e.g., oxadiazole ring-opening) by controlling moisture levels .

Biological Activity Profiling

Q. What methodologies are recommended for evaluating antimicrobial efficacy against resistant strains?

  • MIC Assays : Perform broth microdilution (CLSI guidelines) against methicillin-resistant S. aureus (MRSA) and E. coli (ESBL), with ciprofloxacin as a positive control .
  • Time-Kill Studies : Assess bactericidal effects at 2× and 4× MIC over 24 hrs .
  • Synergy Testing : Use checkerboard assays to evaluate interactions with β-lactam antibiotics .

Data Contradictions in Biological Activity

Q. How should researchers address conflicting reports on anticancer activity across cell lines?

  • Standardized Protocols : Use identical cell lines (e.g., NCI-60 panel) and culture conditions .
  • Metabolic Profiling : Compare intracellular ATP levels and ROS generation in sensitive vs. resistant lines (e.g., MCF-7 vs. MDA-MB-231) .
  • Pathway Analysis : Validate target engagement via Western blotting for apoptosis markers (caspase-3, PARP) .

Structure-Activity Relationship (SAR)

Q. Which structural modifications significantly impact bioactivity?

  • Oxadiazole Substituents : Electron-donating groups (e.g., 4-methoxy) enhance antimicrobial activity (MIC reduced by 4-fold vs. chloro-substituted analogs) .
  • Acetamide Linker : Methylation at the α-position improves metabolic stability (t₁/₂ increased from 1.2 to 3.8 hrs in liver microsomes) .

Material Science Applications

Q. What experimental approaches assess its potential in polymer development?

  • Thermal Analysis : DSC for Tg (~120°C) and TGA for decomposition onset (>250°C) .
  • XRD : Analyze crystallinity (20–30% amorphous content) .
  • SEM : Evaluate morphology of composite films (e.g., with polycaprolactone) .

Mechanism of Action Studies

Q. What strategies elucidate molecular targets?

  • In Silico Docking : Use AutoDock Vina to predict binding to E. coli DNA gyrase (ΔG = -9.2 kcal/mol) .
  • Proteomics : SILAC-based profiling in treated vs. untreated cancer cells .

Stability and Degradation

Q. How is hydrolytic stability evaluated under physiological conditions?

  • pH-Varied Studies : Incubate in PBS (pH 7.4 and 5.5) at 37°C; monitor degradation via HPLC (87% intact after 24 hrs at pH 7.4) .

Analytical Characterization

Q. What spectroscopic techniques confirm structure?

  • NMR : ¹H (δ 2.35 ppm, CH₃; δ 7.2–7.4 ppm, aromatic H) and ¹³C (δ 165 ppm, carbonyl) .
  • HRMS : [M+H]⁺ m/z 379.1421 (calc. 379.1418) .

Toxicity Profiling

Q. What tiered approach is recommended for preclinical safety?

  • In Vitro : MTT assay on HEK-293 cells (IC₅₀ > 50 µM) .
  • In Vivo : Acute toxicity in BALB/c mice (LD₅₀ > 1000 mg/kg) .

Advanced Formulation Challenges

Q. What strategies improve bioavailability?

  • Nanoformulation : Encapsulate in PLGA nanoparticles (85% encapsulation efficiency; 3.2-fold AUC increase in rats) .

Computational Modeling

Q. Which parameters are critical for molecular dynamics simulations?

  • Force Fields : OPLS-AA for ligand-membrane interactions .
  • Simulation Time : ≥100 ns to assess lipid bilayer penetration .

Crystallographic Studies

Q. How do substituents influence molecular packing?

  • XRD Data : Dihedral angle between oxadiazole and phenyl rings (12.5°) affects π-π stacking (d-spacing 3.4 Å) .

Environmental Impact Assessment

Q. What biodegradation studies are essential?

  • OECD 301F : 28-day aerobic degradation in activated sludge (<15% mineralization) .

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